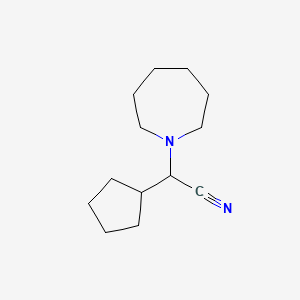

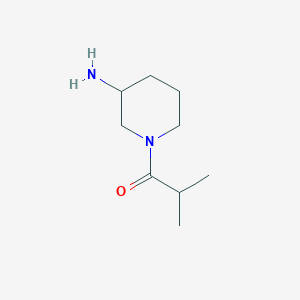

![molecular formula C14H10Br2O3 B1293101 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid CAS No. 1039982-37-0](/img/structure/B1293101.png)

5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid is a brominated benzoic acid derivative with potential applications in various fields, including medicinal chemistry and materials science. While the specific compound is not directly studied in the provided papers, related brominated aromatic compounds and their synthesis, characterization, and applications are discussed, which can provide insights into the properties and potential uses of 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves multi-step reactions, including bromination, which introduces bromine atoms into the aromatic ring. For instance, the synthesis of 3,5-bis(bromomethyl)benzoic acid was achieved through a four-step route starting from 1,3,5-benzenetricarboxylic acid, with a regiospecific bromination step to introduce bromine atoms at specific positions on the aromatic ring . Similarly, the synthesis of 5-bromo-1,3-bis2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene involved bromination as a key step . These studies demonstrate the importance of controlled bromination reactions in the synthesis of brominated aromatic compounds.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using various spectroscopic and computational techniques. For example, the crystal structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was determined using X-ray single-crystal analysis and compared with computational models using Hartree–Fock and density functional theory . Similarly, the crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodine analogue were elucidated, revealing supramolecular features such as hydrogen bonding and π–π interactions . These methods are essential for understanding the three-dimensional arrangement of atoms in brominated aromatic compounds.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions due to the presence of reactive bromine atoms. For instance, the study on 3,5-bis(bromomethyl)benzoic acid discussed its use as a cysteine crosslinking agent, demonstrating its reactivity in forming stable crosslinks with organic thiols . The reactivity of brominated compounds is also highlighted in the synthesis of metal complexes, where brominated ligands coordinate with metal ions to form chelates . These reactions are crucial for the application of brominated aromatic compounds in the development of new materials and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be predicted using computational methods and confirmed through experimental techniques. The study on 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole reported the calculation of properties such as molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects, which were investigated using density functional theory . The synthesis and characterization of a cadmium (II) complex derived from a brominated azo ligand included analysis of its electrical conductivity, magnetic susceptibility, and thermal stability . These properties are important for the potential application of brominated aromatic compounds in electronic and optical devices.

Applications De Recherche Scientifique

1. Chemical Synthesis and Ligand Development

5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid and similar compounds have been utilized in chemical synthesis. For instance, ligands with bromo-bipyridine pendant arms have been developed for potential labeling of biological materials. These ligands offer a pathway to further functionalize scaffolds for diverse applications, demonstrating the compound's versatility in chemical synthesis (Charbonnière, Weibel, & Ziessel, 2002).

2. Study of Molecular Interactions

Research has also focused on understanding molecular interactions, like halogen bonding, involving bromobenzoic acid derivatives. For instance, the study of 4-bromo-3,5-di(methoxy)benzoic acid revealed insights into Br…Br interactions and their role in crystal structures. This research is crucial for comprehending the structural and electronic properties of such compounds (Raffo et al., 2016).

3. Antiviral and Cytotoxic Activities

Some derivatives of bromobenzoic acids have shown potential in antiviral and cytotoxic activities. For example, a study reported that a specific bromo-benzoic acid derivative exhibited antiviral activity against Herpes simplex and vaccinia viruses, indicating its potential in medical research and pharmaceutical applications (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

4. Photodynamic Therapy Applications

In the field of photodynamic therapy, especially for cancer treatment, bromobenzoic acid derivatives have been used to synthesize compounds with high singlet oxygen quantum yield. These compounds are promising as photosensitizers due to their fluorescence properties and photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

5. Biological Activity Studies

Bromobenzoic acid derivatives have also been synthesized and evaluated for their biological activities, such as antifungal and antibacterial properties. Studies like these provide valuable insights into the potential use of these compounds in developing new antimicrobial agents (Jaber, Kyhoiesh, & Jawad, 2021).

6. Crystallographic and Electronic Structure Studies

Research on benzoic acid derivatives includes crystallographic studies and electronic structure analyses. These studies are significant for understanding the molecular properties and potential applications of these compounds in various scientific fields (Pramanik, Dey, & Mukherjee, 2019).

Propriétés

IUPAC Name |

5-bromo-2-[(3-bromophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUOBGKLGFCDFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)

![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)

![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)

![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine](/img/structure/B1293036.png)

![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)